
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol
説明
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol, also known as THQ, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. THQ is a chiral molecule that exists in two enantiomeric forms, namely (3S)-THQ and (3R)-THQ. In
科学的研究の応用
Asymmetric Synthesis and Catalysis
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol serves as a crucial intermediate in the asymmetric synthesis of various compounds. The research demonstrates its application in pH-regulated asymmetric transfer hydrogenation of quinolines in water, highlighting its importance in producing optically pure tetrahydroquinolines, which are essential in pharmaceuticals and agrochemicals (Wang et al., 2009).
Pharmaceutical and Medicinal Chemistry
This compound and its derivatives are vital in medicinal chemistry, with applications ranging from cardiovascular drugs to dyes. Their significance is underpinned by their presence in bioactive alkaloids and antibacterial drugs, offering a pathway to developing novel therapeutics (Zhang Guobao, 2012). Moreover, they exhibit a broad spectrum of pharmacological activities, such as anticancer, antidiabetic, and anti-inflammatory properties, making them an active area of research for drug development (Sabale et al., 2013).
Anti-tumor Applications
A study highlighted the synthesis of chiral tetrahydroquinolines using Ir-catalyzed asymmetric hydrogenation, showing potential cytotoxic and anti-cancer activity. These compounds were tested against various human cancer cell lines, indicating their promise as novel cancer chemotherapeutic agents (Lam et al., 2013).
Synthetic Methodology Development
Research on enantioselective synthesis of ring-fused tetrahydroquinolines through aerobic oxidation and hydride transfer/cyclization sequences highlights the innovative approaches to constructing these compounds. Such methodologies enable the synthesis of derivatives with high enantioselectivity, beneficial for pharmaceutical applications (Suh & Kim, 2014).
Light-Induced Synthesis
A study reported a visible-light-induced synthesis of 1,2,3,4-Tetrahydroquinolines via a formal [4+2] cycloaddition of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines. This innovative approach opens up possibilities for developing novel pharmaceutical agents through environmentally friendly synthetic routes (Itoh et al., 2020).
特性
IUPAC Name |
(3S)-1,2,3,4-tetrahydroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



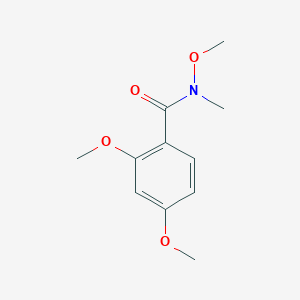
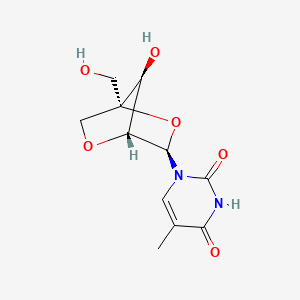

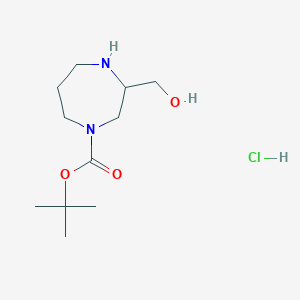

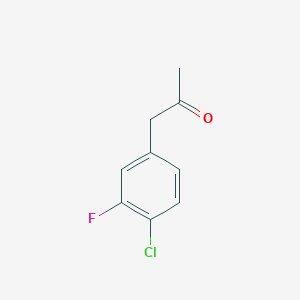
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
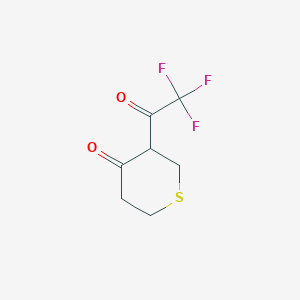
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
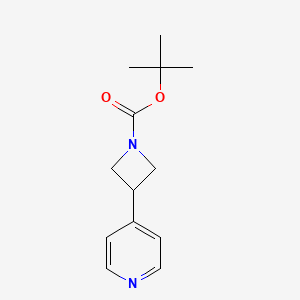
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)